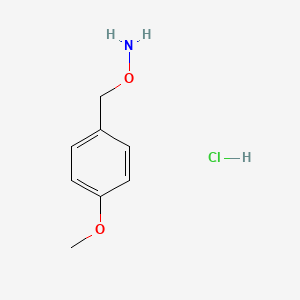

O-(4-Methoxybenzyl)hydroxylamine hydrochloride

Overview

Description

O-(4-Methoxybenzyl)hydroxylamine hydrochloride (OMBH) is a compound that has been widely studied due to its potential applications in various scientific fields. It is a derivative of hydroxylamine, a compound that is known to be a powerful oxidizing agent. OMBH has been used in a variety of laboratory experiments and studies, and its potential uses are still being explored. The aim of

Scientific Research Applications

Antimicrobial Activity

O-(4-Methoxybenzyl)hydroxylamine hydrochloride is involved in the synthesis of novel imidazole-bearing isoxazole derivatives, which have shown potential antimicrobial activity. This synthesis involves condensing specific imidazole derivatives with hydroxylamine hydrochloride under controlled conditions (Maheta, Patel, & Naliapara, 2012).

Chemical Synthesis and Modification

The compound plays a crucial role in the benzylation of alcohols and phenols, leading to the formation of 4-methoxybenzyl ethers. This process demonstrates its utility in organic synthesis and chemical modification (Carlsen, 1998). Additionally, it is used in the selective deprotection of hydroxy functions, showcasing its significance in the synthesis and modification of organic compounds (Horita et al., 1986).

Synthesis of Oligoribonucleotides

In molecular biology, this compound has been utilized in the synthesis of oligoribonucleotides. It serves as a protecting group for the 2′-hydroxyl group of adenosine, which is crucial for the construction of oligoribonucleotides via the phosphotriester approach (Takaku & Kamaike, 1982).

Protection of Hydroxyl Functions

This compound is also used for the protection of hydroxyl functions in various chemical compounds. Its derivatives are selectively removable, which is beneficial in organic chemistry for synthesizing complex molecules (Kukase et al., 1990).

Mild Acidic Conditions

The compound's derivatives, such as MPM (4-methoxybenzyl) group, have been used under mild acidic conditions for protecting hydroxy functions. This showcases its versatility and effectiveness in various chemical environments (Nakajima et al., 1988).

Application in Photo-Oxidation Studies

In environmental studies, derivatives of this compound have been applied in the sampling and quantification of unsaturated 1,4-dicarbonyl products obtained in the photo-oxidation of furans, indicating its utility in atmospheric and environmental chemistry (Alvarez et al., 2009).

Safety and Hazards

O-(4-Methoxybenzyl)hydroxylamine hydrochloride is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include washing hands and face thoroughly after handling, avoiding eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

This compound is often used as an intermediate in pharmaceutical and chemical research , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.

Action Environment

The action, efficacy, and stability of O-(4-Methoxybenzyl)hydroxylamine hydrochloride can be influenced by various environmental factors. For instance, it should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents . Additionally, its stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

O-(4-Methoxybenzyl)hydroxylamine hydrochloride plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes and proteins involved in these reactions, facilitating the reversible formation of hemiketals and the irreversible formation of oximes through dehydration . The compound’s interaction with biomolecules is crucial for its function in these biochemical processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s effects on cells include modulation of enzyme activity and changes in metabolic flux, which can alter cellular responses and functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound acts as an enzyme inhibitor or activator, depending on the context of the reaction. It can bind to specific sites on enzymes, altering their activity and leading to changes in gene expression. These interactions are essential for the compound’s biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic function. At higher doses, toxic or adverse effects can occur, including enzyme inhibition and disruption of cellular processes . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. The compound’s effects on metabolic flux and metabolite levels are significant for its role in biochemical reactions . Understanding these pathways is essential for elucidating the compound’s function in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is critical for its activity and function in biochemical processes.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct the compound to particular organelles, affecting its function and interactions with biomolecules . The subcellular localization of the compound is essential for its role in cellular processes.

properties

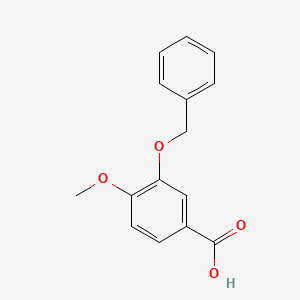

IUPAC Name |

O-[(4-methoxyphenyl)methyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-10-8-4-2-7(3-5-8)6-11-9;/h2-5H,6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEZQYZJFCIQQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236504 | |

| Record name | Hydroxylamine, O-(p-methoxybenzyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

876-33-5 | |

| Record name | Hydroxylamine, O-[(4-methoxyphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, O-(p-methoxybenzyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, O-(p-methoxybenzyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is O-(4-Methoxybenzyl)hydroxylamine hydrochloride (4-MOBHA·HCl) chosen as a derivatizing agent for monosaccharide analysis?

A1: Monosaccharides, due to their high hydrophilicity and poor ionization efficiency, pose challenges for sensitive and accurate analysis by LC-MS/MS. 4-MOBHA·HCl is chosen because it exhibits superior derivatization efficiency for monosaccharides compared to other tested hydroxylamine analogues []. This derivatization process enhances the detection sensitivity and chromatographic separation of monosaccharides, ultimately leading to more reliable and accurate analysis.

Q2: How does 4-MOBHA·HCl improve the detection of monosaccharides in complex biological samples?

A2: The study utilized a paired derivatization approach with 4-MOBHA·HCl and its deuterium-labeled counterpart (d3-4-MOBHA·HCl). This approach allows for simultaneous quantification of multiple monosaccharides in complex matrices like herbal polysaccharides, cell lines, and fecal samples []. The deuterium-labeled reagent serves as an internal standard, improving the accuracy and precision of quantification by accounting for variations during sample preparation and analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.